molecular formula C15H19NO3S B13730943 N-Butyl-8-hydroxy-5-methylnaphthalene-1-sulphonamide CAS No. 2970-26-5

N-Butyl-8-hydroxy-5-methylnaphthalene-1-sulphonamide

Cat. No.: B13730943
CAS No.: 2970-26-5
M. Wt: 293.4 g/mol
InChI Key: UIOIASSGJKTELU-UHFFFAOYSA-N
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Description

N-Butyl-8-hydroxy-5-methylnaphthalene-1-sulphonamide: is an organic compound with the molecular formula C15H19NO3S . It is a derivative of naphthalene, characterized by the presence of a butyl group, a hydroxyl group, a methyl group, and a sulphonamide group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-8-hydroxy-5-methylnaphthalene-1-sulphonamide typically involves the following steps:

    Nitration: Naphthalene undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Sulphonation: The amine group is then sulphonated to form the sulphonamide.

    Alkylation: Finally, the compound is alkylated with butyl bromide to introduce the butyl group.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring of temperature, pressure, and pH levels to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions: N-Butyl-8-hydroxy-5-methylnaphthalene-1-sulphonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The sulphonamide group can be reduced to an amine.

    Substitution: The butyl group can be substituted with other alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Alkyl halides and strong bases like sodium hydride are employed.

Major Products:

    Oxidation: Formation of 8-hydroxy-5-methylnaphthalene-1-sulphonamide.

    Reduction: Formation of N-butyl-8-hydroxy-5-methylnaphthalene-1-amine.

    Substitution: Formation of various alkyl derivatives.

Scientific Research Applications

Chemistry: N-Butyl-8-hydroxy-5-methylnaphthalene-1-sulphonamide is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme inhibition.

Industry: In industrial applications, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of N-Butyl-8-hydroxy-5-methylnaphthalene-1-sulphonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulphonamide group is known to form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity. The butyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

  • N-Butyl-8-hydroxy-5-methylnaphthalene-1-sulfonamide
  • N-Butyl-8-hydroxy-5-methyl-1-naphthalenesulfonamide

Uniqueness: N-Butyl-8-hydroxy-5-methylnaphthalene-1-sulphonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, while the sulphonamide group provides strong binding affinity to enzyme active sites. This combination makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

2970-26-5

Molecular Formula

C15H19NO3S

Molecular Weight

293.4 g/mol

IUPAC Name

N-butyl-8-hydroxy-5-methylnaphthalene-1-sulfonamide

InChI

InChI=1S/C15H19NO3S/c1-3-4-10-16-20(18,19)14-7-5-6-12-11(2)8-9-13(17)15(12)14/h5-9,16-17H,3-4,10H2,1-2H3

InChI Key

UIOIASSGJKTELU-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC2=C(C=CC(=C21)O)C

Origin of Product

United States

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